molecular formula C22H24ClN3O2 B602092 (R)-Azelastine N-Oxide (Mixture of Diastereomers) CAS No. 1346617-18-2

(R)-Azelastine N-Oxide (Mixture of Diastereomers)

Cat. No. B602092
M. Wt: 397.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic N-oxides have emerged as potent compounds with various therapeutic activities . The N-oxide motif has been successfully employed in a number of recent drug development projects .


Synthesis Analysis

The synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides has been reported . A sequential process involving non-stereoselective sulfurization of azines followed by dehydrogenation to furnish thiadiazolines as a mixture of diastereomers has also been developed .


Molecular Structure Analysis

Diastereomers are stereoisomers that are not related as object and mirror image and are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Chemical Reactions Analysis

Diastereomers can have different physical properties and reactivity . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .


Physical And Chemical Properties Analysis

Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .

Scientific Research Applications

Antiallergic and Anti-inflammatory Properties

  • Azelastine has demonstrated efficacy in inhibiting neutrophil and eosinophil generation of superoxide, an action which contributes to its anti-inflammatory effects. This property may be beneficial in the treatment of asthma (Busse, Randlev, & Sedgwick, 1989).
  • It is an antiallergic agent showing histamine H1-receptor antagonist activity and can inhibit histamine release from mast cells, a mechanism that is useful in the management of asthma and allergic rhinitis (McTavish & Sorkin, 1989).
  • Azelastine has shown effectiveness in controlling symptoms of perennial allergic rhinitis, demonstrating its potential in allergy treatment (Meltzer et al., 1988).

Pharmacodynamic and Pharmacokinetic Properties

  • Studies have examined the duration of action of Azelastine in vitro, particularly its binding to histamine-1 receptors, which is relevant in its application in allergic conditions (Slack et al., 2011).

Clinical Efficacy

  • Azelastine has been found effective in seasonal allergic rhinitis and in asthma, showcasing its broad clinical antirhinitis activity (Laforce et al., 1996).
  • Its efficacy in reducing allergic rhinitis symptoms has been confirmed in various studies, demonstrating its potential as an alternative to oral medication in allergic conditions (Storms et al., 1994).

Anti-inflammatory Mechanism

  • Azelastine inhibits IgE-mediated histamine release from basophils, a mechanism that contributes to its therapeutic efficacy in allergic rhinitis and asthma (Little & Casale, 1989).

Safety And Hazards

The safety and hazards of a specific compound would depend on its exact structure and properties. For example, a safety data sheet for Ofloxacin N-Oxide (a mixture of diastereomers) provides information on first aid measures, firefighting measures, and accidental release measures .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-QOBPCVTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

CAS RN

1346617-18-2
Record name (R)-Azelastine N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Reactant of Route 2
Reactant of Route 2
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Reactant of Route 3
Reactant of Route 3
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Reactant of Route 4
Reactant of Route 4
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Reactant of Route 5
(R)-Azelastine N-Oxide (Mixture of Diastereomers)
Reactant of Route 6
Reactant of Route 6
(R)-Azelastine N-Oxide (Mixture of Diastereomers)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.